

The Next-Generation GLP-2 Analog: A Technical Guide to FE 203799 (Apraglutide)

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Compound of Interest

Compound Name: **FE 203799**

Cat. No.: **B612742**

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Executive Summary

FE 203799, known as apraglutide, is a novel, long-acting synthetic analog of Glucagon-like peptide-2 (GLP-2) engineered for enhanced therapeutic efficacy. As a potent and selective agonist for the GLP-2 receptor, apraglutide promotes intestinal growth and enhances nutrient and fluid absorption. Its modified structure provides a significantly extended pharmacokinetic profile, allowing for once-weekly subcutaneous administration. This technical guide provides a comprehensive overview of the structure, mechanism of action, pharmacological properties, and key experimental data related to **FE 203799**, positioning it as a promising therapeutic for conditions such as Short Bowel Syndrome (SBS).

Structure and Modifications

FE 203799 (Apraglutide) is a synthetic 33-amino-acid peptide designed for increased stability and duration of action compared to native human GLP-2 (hGLP-2).^{[1][2]} Key amino acid substitutions confer resistance to enzymatic degradation and reduce clearance.

The specific modifications from native GLP-2 include:

- Ala2 -> Gly: This substitution provides resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), a primary route of inactivation for native GLP-2.^[3]

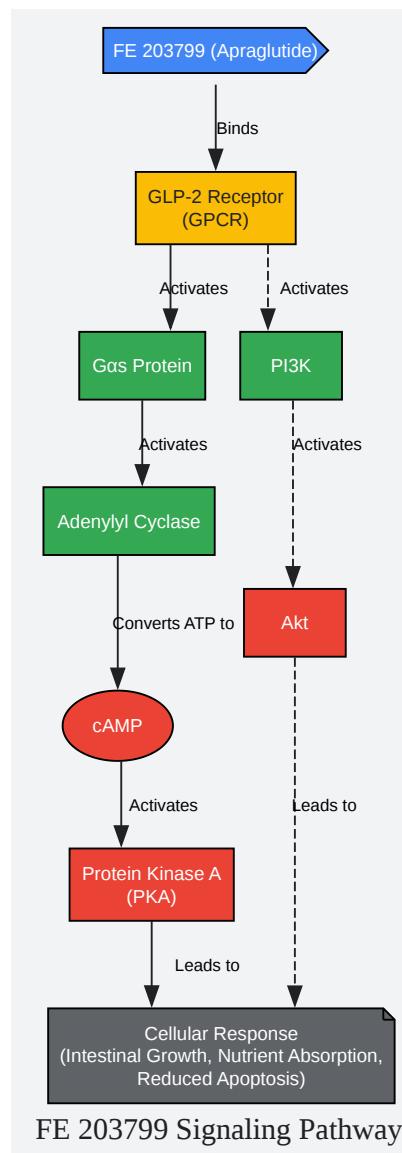
- Met10 -> Ahx (6-aminohexanoic acid): The incorporation of this non-natural amino acid helps to reduce degradation by lysine-targeting proteolytic enzymes.[2][4]
- Asn11 -> D-Phe: The inclusion of a D-isomeric amino acid further enhances stability.[2][4]
- Asn16 -> Leu: This substitution contributes to the overall pharmacological profile of the peptide.[2][4]

These modifications result in a molecule with a molecular weight of 3765.25 g/mol .[5]

Mechanism of Action and Signaling Pathway

FE 203799 functions as a selective agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor (GPCR) found on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts in the gastrointestinal tract.[3][6]

Upon binding, the **FE 203799**-GLP-2R complex activates G_αs proteins, which in turn stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][8] This elevation in cAMP activates Protein Kinase A (PKA), which is believed to mediate many of the downstream effects.[7][8] Additionally, GLP-2R activation can engage the PI3K-Akt signaling pathway, which is involved in cell survival and proliferation.[9] The culmination of this signaling cascade is the promotion of intestinal epithelial cell proliferation, inhibition of apoptosis, and enhancement of intestinal absorptive function.[3][9]



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FE 203799 (Apraglutide) GLP-2 Receptor Signaling Cascade.

Pharmacological Data

In Vitro Potency and Selectivity

FE 203799 is a potent agonist of the GLP-2 receptor, with comparable potency to native hGLP-2.^[1] Its selectivity has been confirmed against a wide panel of other receptors and transporters.^[2]

Compound	Assay Target	EC50 (nM)	Reference
FE 203799 (Apraglutide)	Human GLP-2 Receptor	0.03	[5]
FE 203799 (Apraglutide)	Rat GLP-2 Receptor	0.07	[5]

Preclinical Pharmacokinetics (Rat Model)

Head-to-head studies in rats demonstrate the superior pharmacokinetic profile of **FE 203799** compared to native hGLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[1]

Compound	Clearance (mL/kg/min)	Elimination Half-Life ($t_{1/2}$, min)	Reference
hGLP-2 (native)	25	6.4	[1]
Teduglutide	9.9	19	[1]
Glepaglutide	2.8	16	[1]
FE 203799 (Apraglutide)	0.27	159	[1]

Clinical Pharmacokinetics (Healthy Volunteers)

Phase I clinical trials in healthy adult volunteers confirmed the long half-life and dose-proportional kinetics of **FE 203799**.[5][10] A study in individuals with severe renal impairment showed no increased drug exposure, suggesting dose adjustments may not be necessary for this population.[11][12]

Parameter	Value	Population	Dose	Reference
Elimination Half-Life (t ^{1/2})	~30 hours	Healthy Volunteers	Single Ascending SC Doses	[5]
Clearance	16.5 - 20.7 L/day	Healthy Volunteers	6 weekly SC doses (1, 5, or 10 mg)	[10]
Volume of Distribution	55.4 - 105.0 L	Healthy Volunteers	6 weekly SC doses (1, 5, or 10 mg)	[10]
Cmax (Severe Renal Impairment)	36.9 ng/L	Severe Renal Impairment	5 mg SC	[11][12]
Cmax (Normal Renal Function)	59.5 ng/L	Normal Renal Function	5 mg SC	[11][12]
AUCinf (Severe Renal Impairment)	3100 h·ng/mL	Severe Renal Impairment	5 mg SC	[11][12]
AUCinf (Normal Renal Function)	4470 h·ng/mL	Normal Renal Function	5 mg SC	[11][12]

Pharmacodynamic and Efficacy Data

Preclinical and clinical studies have consistently shown the intestinotrophic effects of **FE 203799**.

Study Type	Model/Population	Key Findings	Reference
Preclinical	Neonatal Piglet Model of SBS	Increased intestinal length, greater small-intestinal weight, longer villus height, greater crypt depth, and lower fecal fat and energy losses compared to saline. [10][13]	
Phase 1/2 Clinical	SBS-II and SBS-IF Patients	Significantly increased wet weight (fluid) absorption by 741 g/day and energy absorption by 1095 kJ/day after 4 weeks of 5 mg weekly SC injections.[14]	
Phase 3 Clinical (STARS trial)	Adult SBS-IF Patients	Met primary endpoint of statistically significant reduction in parenteral support volume at week 24 compared to placebo (-25.5% vs. -12.5%). [15]	

Key Experimental Protocols

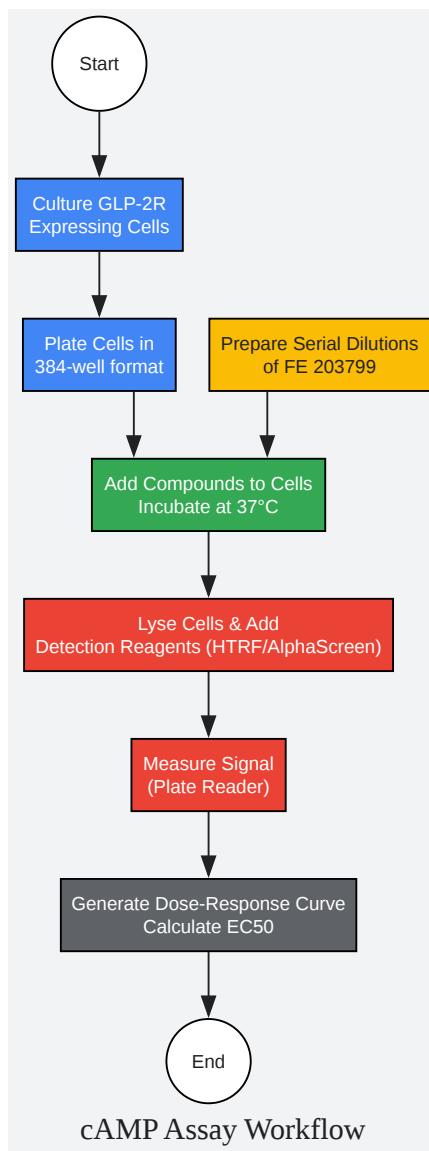
In Vitro cAMP Assay for Receptor Activation

The potency of **FE 203799** at the GLP-2 receptor is determined by measuring its ability to stimulate cAMP production in a cell line expressing the receptor.

Objective: To quantify the EC50 of **FE 203799** by measuring cAMP accumulation.

Methodology:

- Cell Culture: Baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells stably transfected with the human GLP-2 receptor are cultured to near confluence.
- Cell Plating: Cells are harvested and seeded into 384-well plates and incubated.
- Compound Preparation: A serial dilution of **FE 203799** and reference compounds (e.g., native hGLP-2) is prepared in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Stimulation: The culture medium is removed, and the diluted compounds are added to the cells. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
- Lysis and Detection: A lysis buffer containing detection reagents is added. The level of intracellular cAMP is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[7][16]
- Data Analysis: The signal is measured on a plate reader. A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration. The EC50 value is calculated using a four-parameter logistic equation.[16]



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Generalized workflow for in vitro cAMP-based receptor activation assay.

In Vivo Intestinotrophic Effects in a Neonatal Piglet SBS Model

This protocol, adapted from studies on **FE 203799**, assesses the peptide's ability to promote intestinal adaptation.[10][13]

Objective: To evaluate the effect of **FE 203799** on intestinal growth, adaptation, and function in a surgically induced model of Short Bowel Syndrome (SBS).

Methodology:

- Animal Model: Newborn piglets (2-5 days old) undergo a 75% intestinal resection with a jejunocolic anastomosis to create an SBS model.[10][13]
- Randomization and Treatment: Piglets are randomized into two groups: a control group receiving saline and a treatment group receiving **FE 203799** (e.g., 5 mg/kg) via subcutaneous injection on specified days (e.g., day 0 and day 4 post-surgery).[10][13]
- Nutrition: All animals are pair-fed with both parenteral and enteral nutrition to ensure equivalent caloric intake.[10][13]
- Functional Assessment: On day 6, 24-hour fecal samples are collected for nutrient analysis to determine fecal fat and energy losses.[10][13]
- Endpoint Analysis: On day 7, animals are euthanized. The small intestine is harvested, and measurements are taken for total length and weight. Tissue samples are collected for histological analysis to measure villus height and crypt depth.[10][13]
- Data Analysis: Parameters (intestinal length, weight, villus height, crypt depth, fecal nutrient loss) are statistically compared between the **FE 203799**-treated group and the saline-treated control group.

Conclusion

FE 203799 (apraglutide) is a rationally designed, next-generation GLP-2 analog with a substantially improved pharmacokinetic profile, allowing for once-weekly dosing.[2] Its potent and selective agonism of the GLP-2 receptor translates to significant intestinotrophic effects, promoting intestinal adaptation and improving nutrient and fluid absorption. The robust preclinical and clinical data, including positive Phase 3 results, underscore its potential as a best-in-class therapy for Short Bowel Syndrome and other gastrointestinal disorders characterized by impaired mucosal function.[1][15]

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